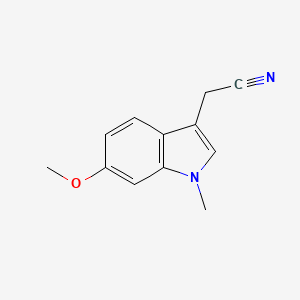
2-(Difluoromethoxy)-7-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethoxy group and a methyl group attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-methylnaphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of 2-(Difluoromethoxy)-7-methylnaphthalene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the stringent reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-7-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethoxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-7-methylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-7-methylnaphthalene exerts its effects is primarily related to its interaction with biological molecules. The difluoromethoxy group can influence the compound’s electronic properties, affecting how it interacts with enzymes and receptors. This can lead to changes in metabolic pathways and biological activity . The molecular targets and pathways involved are often specific to the particular application being studied, whether it be enzyme inhibition, receptor binding, or other biological interactions .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzoic acid
- 2-(Difluoromethoxy)benzaldehyde
Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-7-methylnaphthalene is unique due to its naphthalene core, which provides a different electronic environment and steric profile. This can result in distinct reactivity and interaction patterns, making it valuable for specific applications where other difluoromethoxy compounds may not be suitable .
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-2-3-9-4-5-11(15-12(13)14)7-10(9)6-8/h2-7,12H,1H3 |
InChI Key |
OLHQAFGRHUUGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


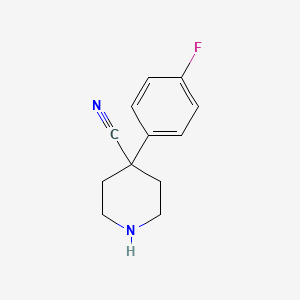


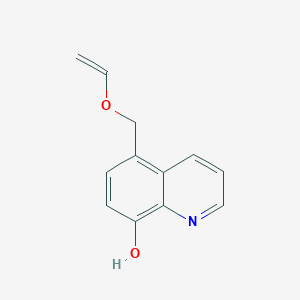
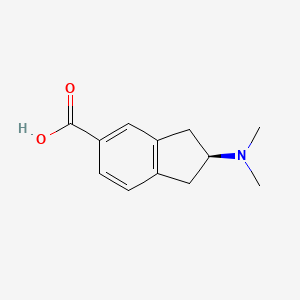

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
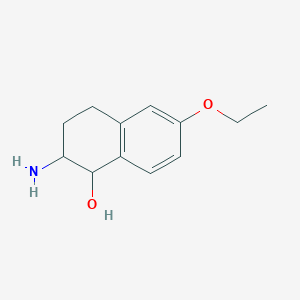

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)
